Ethanamine, 2,2'-dithiobis(N-methyl-

poly(amino ether) synthesis disulfide diamine monomer polymer architecture control

Ethanamine, 2,2′-dithiobis(N-methyl- (CAS 4747-27-7), commonly referred to as N,N′-dimethylcystamine (DMC), is a symmetrically N-monomethylated disulfide diamine that serves as a critical bioreducible building block. The molecule integrates a central disulfide (–S–S–) bond with two secondary amine-terminated ethyl arms, yielding a di-cationic, water-soluble ligand that has been studied since the 1960s for its capacity to bind and thermally stabilize nucleic acids.

Molecular Formula C6H16N2S2
Molecular Weight 180.3 g/mol
CAS No. 4747-27-7
Cat. No. B13285727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2,2'-dithiobis(N-methyl-
CAS4747-27-7
Molecular FormulaC6H16N2S2
Molecular Weight180.3 g/mol
Structural Identifiers
SMILESCNCCSSCCNC
InChIInChI=1S/C6H16N2S2/c1-7-3-5-9-10-6-4-8-2/h7-8H,3-6H2,1-2H3
InChIKeyZQMYDQJHHKQBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,2′-Dithiobis(N-methylethanamine) (N,N′-Dimethylcystamine) for Bioreducible Polymer Synthesis


Ethanamine, 2,2′-dithiobis(N-methyl- (CAS 4747-27-7), commonly referred to as N,N′-dimethylcystamine (DMC), is a symmetrically N-monomethylated disulfide diamine that serves as a critical bioreducible building block. The molecule integrates a central disulfide (–S–S–) bond with two secondary amine-terminated ethyl arms, yielding a di-cationic, water-soluble ligand that has been studied since the 1960s for its capacity to bind and thermally stabilize nucleic acids [1]. Contemporary research has re-focussed DMC as a key monomer for constructing reduction-sensitive poly(amido amine)s (SS-PAAs) and poly(amino ether)s (PAEs) intended for non‑viral gene delivery [2].

Monomer for Linear Bioreducible Polymers
Secondary amine restricts reactivity to linear chain growth, enabling water-soluble poly(amino ether) synthesis for gene delivery research.
Reduction-Responsive Disulfide
Central –S–S– bond supports intracellular glutathione/DTT-triggered DNA release in polymer model studies.
Protonable Tertiary Amine
Retained buffering capacity in endosomal pH range supports proton-sponge mechanism research.

Why N,N′-Dimethylcystamine Cannot Be Replaced by Un‑methylated Cystamine or Higher Methylated Analogs


The degree and position of N‑methylation on the parent cystamine scaffold profoundly dictate the physical and functional properties of both the monomer and the resulting polymers. Un‑substituted cystamine bears primary amines that, when reacted with di‑electrophiles such as bisacrylamides or diglycidyl ethers, can undergo multiple addition events at each nitrogen, leading to branched or crosslinked products with poor aqueous solubility that are unusable as gene carriers [1]. Fully methylated N,N,N′,N′‑tetramethylcystamine possesses quaternary ammonium character that eliminates the buffering capacity required for endosomal escape [2]. DMC, carrying a single methyl group on each nitrogen, restricts reactivity to the secondary amine while retaining a protonable tertiary amine inside the polymer backbone; this unique balance is what makes DMC the enabling monomer for linear, water‑soluble, bioreducible gene vectors. Direct procurement of DMC versus its analogs is therefore a functional requirement, not an interchangeable selection.

Cystamine Primary amines may lead to branched or crosslinked polymers, reducing water solubility and polyplex reproducibility.
N,N,N′,N′-Tetramethylcystamine Quaternary ammonium eliminates buffering capacity, which may impair endosomal escape in proton-sponge models.
Non-disulfide diamines Absence of disulfide bond prevents reduction-triggered DNA release, a key mechanism in bioreducible vector studies.

Quantitative Selection Evidence for 2,2′-Dithiobis(N-methylethanamine) in Gene Delivery Polymer Synthesis


Linear Polymer Architecture Enabled by Monomethylation vs. Cystamine‑Derived Branching

Reaction of cystamine (primary amines) with diglycidyl ethers produces branched or crosslinked polymers with poor water solubility, whereas N,N′-dimethylcystamine (DMC), with its secondary amines, yields exclusively linear, water-soluble poly(amino ether)s [1]. The linear architecture is a prerequisite for reproducible polyplex formation and in vivo applicability.

Polymer Topology
Class-level
Linear, water-soluble PAEs vs. branched, insoluble gels (cystamine)
Supports linear vector synthesis fit
Polymer architecture must be verified per batch
poly(amino ether) synthesis disulfide diamine monomer polymer architecture control

Endosomal Buffering Capacity: DMC‑Based PAEs Up to 64% vs. Branched PEI 18%

Poly(amino ether)s synthesized from DMC display buffer capacities of 34–64% in the pH 5.1–7.4 range, a metric directly linked to endosomal escape via the proton‑sponge mechanism. This is significantly higher than the 18% buffer capacity measured for the benchmark 25 kDa branched polyethylenimine (PEI) under identical conditions [1].

Buffer Capacity
Head-to-head
34–64% (pH 5.1–7.4) vs. PEI 18%
Supports endosomal escape assay context
Acid-base titration; 5 mmol amine groups
buffer capacity endosomal escape proton sponge effect

Transfection Efficiency: DMC‑PAE Polyplexes Deliver 38% vs. PEI 12% Under Serum‑Free Conditions

In COS‑7 cell transfection assays, polyplexes prepared from DMC‑based poly(amino ether)s achieved gene expression efficiencies up to 38%, compared to 12% for polyplexes of 25 kDa branched PEI at optimized polymer/DNA weight ratios [1]. The DMC‑PAE polyplexes therefore yielded a >3‑fold improvement in transfection under serum‑free conditions.

Transfection (serum-free)
Head-to-head
Up to 38% (DMC-PAE) vs. 12% (PEI)
Reported transfection endpoint context
COS-7 cells, luciferase assay, w/w ≤ 48
transfection efficiency COS-7 cells luciferase reporter

Serum‑Tolerant Transfection: 32% Efficiency Maintained in Serum‑Containing Medium

DMC‑PAE polyplexes retain transfection efficiencies of 32% when switched to serum‑containing medium, whereas PEI polyplexes typically suffer dramatic activity loss in the presence of serum proteins [1]. This serum tolerance is a prerequisite for future in vivo translation.

Serum-tolerant transfection
Cross-study comparable
32% (10% FBS) vs. PEI typically ≤ 5–10%
Supports serum-containing assay model fit
COS-7, DMEM + 10% FBS, w/w ≤ 48
serum stability in vivo relevance non‑viral gene vector

Intracellular Redox‑Triggered DNA Release vs. Non‑Disulfide Analogs

DMC‑based SS‑PAAs and PAEs rapidly disintegrate and release plasmid DNA upon exposure to 2.5 mM dithiothreitol (DTT), a concentration that mimics the cytosolic reducing environment. Analogous polymers lacking the disulfide moiety remain intact under the same conditions and fail to liberate DNA [1][2].

Redox-triggered release
Head-to-head
Complete DNA release at 2.5 mM DTT; none without disulfide
Supports bioreducible mechanism context
Agarose gel electrophoresis, 30 min
bioreducible polymer disulfide cleavage glutathione-responsive

Low Cytotoxicity: ≥80% Cell Viability at Transfection‑Effective Doses

COS‑7 cells exposed to DMC‑PAE polyplexes at polymer/DNA w/w ratios below 48 maintain 80–100% viability, even under serum‑free conditions [1]. This contrasts sharply with pDMAEMA and early‑generation PEI formulations, which typically show >50% cytotoxicity at transfection‑competent doses [2].

Cell viability
Cross-study comparable
80–100% (DMC-PAE) vs. typically <50% (PEI)
Reported cytotoxicity endpoint context
COS-7, XTT assay, w/w ≤ 48
cytotoxicity XTT assay biocompatible gene vector

Procurement‑Relevant Application Scenarios for 2,2′-Dithiobis(N-methylethanamine)


Synthesis of Bioreducible Poly(amino ether) Gene Vectors Requiring Linear Architecture

When a linear, water‑soluble, disulfide‑containing gene vector is required, DMC is the monomer of choice. Reacting DMC with diglycidyl ethers yields poly(amino ether)s that condense plasmid DNA into 80–200 nm polyplexes with +20 to +40 mV surface charge [1]. In contrast, using cystamine (primary‑amine disulfide) with the same diepoxides produces branched, insoluble products unsuitable for pharmaceutical formulation. Procurement of DMC directly enables the scalable synthesis of well‑defined linear PAEs for gene therapy applications.

Engineering Non‑Viral Vectors with High Endosomal Escape Capacity

Polymers built from DMC display buffer capacities of 34–64% over the endosomal pH range (5.1–7.4), surpassing the 18% capacity of branched PEI [1]. This property is essential for endosomal escape via the proton‑sponge effect. Research groups designing vectors that must overcome intracellular trafficking barriers should select DMC to maximize this attribute.

Development of Serum‑Stable Gene Delivery Systems for In Vivo Translation

Polyplexes based on DMC‑PAEs maintain 32% transfection efficiency in the presence of 10% serum, whereas standard PEI polyplexes lose most of their activity [1]. For projects aiming at intravenous administration or in vivo gene therapy, DMC‑supplied polymers provide the serum tolerance necessary to bridge the gap between in vitro screening and animal studies.

Construction of Redox‑Responsive DNA Carriers for Intracellular Controlled Release

The central disulfide bond of DMC is cleaved by 2.5 mM DTT (or intracellular glutathione), causing rapid polyplex disintegration and DNA liberation [1][2]. This bioreducible mechanism is absent in polymers derived from non‑disulfide diamines. Researchers requiring on‑demand intracellular payload release should procure DMC as the disulfide‑functional monomer.

Application
Selection Property
Validation Focus
Synthesis of linear bioreducible poly(amino ether) gene vectors
Secondary-amine reactivity for controlled linear polyaddition
Polymer topology and aqueous solubility verification
Engineering vectors with high endosomal escape potential
Buffer capacity in endosomal pH range (34–64%)
Endosomal escape assay context (proton-sponge model)
Development of serum-stable gene delivery systems for in vivo models
Serum-tolerant transfection efficiency
Transfection performance in serum-containing cell culture models
Construction of redox-responsive DNA carriers for intracellular release
Disulfide bond cleavable by intracellular glutathione/DTT
Reduction-triggered DNA release in cell-free and cellular assays
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